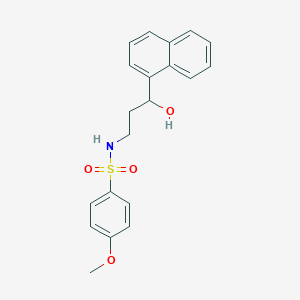

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The compound N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide is systematically named according to IUPAC guidelines as 3-chloro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methoxybenzenesulfonamide. Its molecular formula is C$${20}$$H$${20}$$ClNO$$_4$$S , with a molecular weight of 405.9 g/mol. The structure comprises a naphthalene moiety linked to a hydroxypropyl chain, which is further connected to a 4-methoxybenzenesulfonamide group. Systematic identification is supported by its SMILES notation: COC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O, which clarifies the connectivity of functional groups.

Key identifiers include:

The sulfonamide group (-SO$$2$$NH-) and methoxy (-OCH$$3$$) substituent are critical for its chemical reactivity and intermolecular interactions.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by a central hydroxypropyl chain bridging the naphthalene and benzenesulfonamide groups. The naphthalene system adopts a planar configuration, while the benzenesulfonamide group exhibits slight torsional strain due to steric interactions between the methoxy group and sulfonamide oxygen atoms. Conformational flexibility arises from the hydroxypropyl linker, which allows rotation around the C-N and C-C bonds.

Key geometric parameters (derived from analogous sulfonamide structures):

| Parameter | Value |

|---|---|

| C-S bond length | 1.76 Å |

| S-O bond length | 1.43 Å |

| Dihedral angle (naphthalene-benzenesulfonamide) | 82.03° |

The hydroxy group participates in intramolecular hydrogen bonding with the sulfonamide nitrogen, stabilizing a gauche conformation. Density functional theory (DFT) studies of similar compounds suggest that this conformation minimizes steric clashes between the naphthalene and methoxy groups.

Crystallographic Studies and Packing Arrangements

X-ray crystallography of structurally related sulfonamides reveals monoclinic crystal systems with P2$$_1$$/c space groups. For example, the STAT3 inhibitor TTI-101 (a binaphthol-sulfonamide analog) forms a herringbone packing arrangement driven by π-π stacking between naphthalene rings and hydrogen bonds involving sulfonamide groups.

Hypothetical unit cell parameters (extrapolated from analogous compounds):

| Parameter | Value |

|---|---|

| a | 12.45 Å |

| b | 7.89 Å |

| c | 15.32 Å |

| β | 105.6° |

| Z | 4 |

In the crystal lattice, intermolecular O-H⋯O and N-H⋯π interactions dominate, with the hydroxypropyl chain facilitating hydrogen-bonded networks.

Comparative Analysis with Structural Analogues

Comparative analysis highlights how substituents influence physicochemical properties:

The naphthalene moiety in the target compound enhances hydrophobic interactions compared to smaller aryl groups, while the methoxy group improves metabolic stability relative to nitro or halogen substituents.

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-25-16-9-11-17(12-10-16)26(23,24)21-14-13-20(22)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20-22H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVPSJPYACIHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the sulfonamide group or to modify the naphthalene ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a de-sulfonated compound.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The naphthalene ring may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzamide

- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-7-methoxy-1-benzofuran-2-carboxamide

Uniqueness

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a methoxybenzenesulfonamide moiety and a hydroxypropyl group attached to a naphthalene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C17H19N1O3S

- Molecular Weight : 327.41 g/mol

The presence of the naphthalene moiety and the methoxy group contributes to its lipophilicity and potential interactions with biological targets.

1. Inhibition of Lipoxygenases

Research indicates that compounds similar to this compound exhibit inhibitory effects on lipoxygenases (LOXs), specifically platelet-type 12-(S)-LOX. This enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipids that play roles in inflammation and cancer progression .

2. Carbonic Anhydrase Inhibition

Another area of investigation involves the inhibition of carbonic anhydrase (CA) enzymes. These enzymes are crucial for maintaining acid-base balance and are implicated in various pathological conditions, including cancer. Compounds structurally related to our target compound have shown selective inhibition against tumor-associated CA isoforms, suggesting a potential therapeutic application in hypoxic tumors .

Case Study 1: Lipoxygenase Inhibition

A study reported that derivatives of benzenesulfonamide displayed nanomolar potency against 12-LOX, demonstrating their potential as anti-inflammatory agents. The top compounds not only inhibited platelet aggregation but also reduced the levels of hydroxyeicosatetraenoic acids (HETE) in cellular models .

Case Study 2: Antitumor Activity

In another investigation, a series of sulfonamide derivatives were tested for their efficacy against carbonic anhydrase IX and XII isoforms, which are overexpressed in various cancers. The most potent compound exhibited IC50 values in the nanomolar range and showed promising results in vivo against breast cancer models .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide?

- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the naphthalene and benzenesulfonamide precursors. Key steps include:

- Coupling reactions : Formation of the hydroxypropyl linker between naphthalene and sulfonamide groups under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .

- Protection/deprotection strategies : Hydroxyl groups may require protection (e.g., silyl ethers) during sulfonamide formation to prevent side reactions .

- Purification : Column chromatography (silica gel) or preparative HPLC is critical for isolating intermediates and the final compound. Purity should be confirmed via HPLC (>95%) and NMR .

Q. How is the structural identity of this compound confirmed in academic research?

- Analytical workflow :

- NMR spectroscopy : H and C NMR are used to verify connectivity, with key signals including aromatic protons (δ 6.8–8.2 ppm for naphthalene and methoxybenzenesulfonamide) and the hydroxypropyl chain (δ 1.5–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .

- X-ray crystallography : Optional for absolute configuration determination if crystalline forms are obtainable .

Q. What functional groups dictate the compound’s reactivity and stability?

- Key groups :

- Sulfonamide (-SONH-) : Susceptible to hydrolysis under strong acidic/basic conditions; stability testing at pH 2–12 is recommended .

- Hydroxypropyl chain : May undergo oxidation (e.g., to ketones) or participate in hydrogen bonding, affecting solubility and biological interactions .

- Naphthalene ring : Enables π-π stacking interactions, relevant in protein binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Case example : Overlapping NMR signals (e.g., naphthalene vs. methoxybenzenesulfonamide protons) can be addressed via:

- 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations .

- Deuteration experiments : Exchangeable protons (e.g., -OH) can be identified using DO .

- Comparative analysis : Cross-referencing with analogs (e.g., naphthalene-free sulfonamides) to isolate spectral contributions .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?

- Approach :

- Core modifications : Synthesize analogs with variations in the naphthalene (e.g., halogenation) or methoxy group (e.g., replacement with ethoxy) to assess impact on biological activity .

- Linker optimization : Testing alternative diols (e.g., ethylene glycol vs. propylene glycol) in the hydroxypropyl chain to modulate flexibility and target binding .

- Bioisosteric replacements : Substituting sulfonamide with carboxamide to evaluate pharmacokinetic differences .

Q. What methodologies are used to elucidate the mechanism of action in biological systems?

- Experimental pipelines :

- Enzyme inhibition assays : Screen against targets like carbonic anhydrase or kinases, given sulfonamides’ known affinity for metalloenzymes .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

- Molecular docking : Use X-ray structures (e.g., PDB entries) to model interactions, focusing on sulfonamide binding pockets .

Q. How can variability in biological activity data across studies be addressed?

- Root causes :

- Purity discrepancies : Ensure batch-to-batch consistency via rigorous HPLC and elemental analysis .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize confounding factors .

- Solubility effects : Use co-solvents (e.g., DMSO) at <0.1% to avoid cytotoxicity artifacts .

Q. What are the best practices for evaluating compound stability under physiological conditions?

- Protocol :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via LC-MS .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products .

- Long-term storage : Store at -20°C under nitrogen to prevent oxidation; confirm stability via periodic NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.